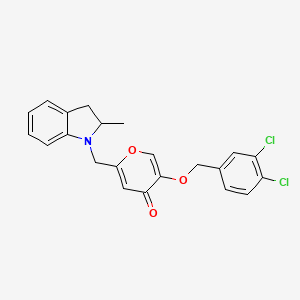

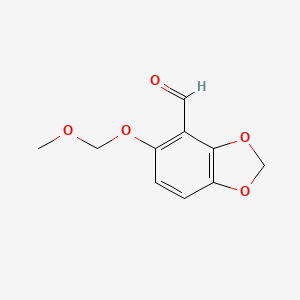

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

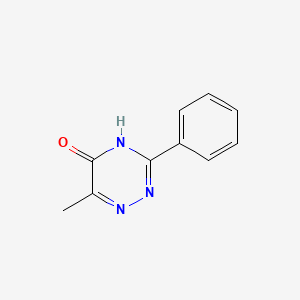

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one, also known as DPCPX, is a potent and selective antagonist for the adenosine A1 receptor. It has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor signaling.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Histamine H(3) Receptor Antagonist Synthesis : A study details the synthesis of a related compound, highlighting a four-step process that involves inversion of stereogenic centers and desymmetrization of homopiperazine, showcasing its potential as a histamine H(3) receptor antagonist. The synthesis emphasizes cost-efficiency and the strategic use of naturally occurring precursors (Pippel et al., 2010).

Cytotoxic Activity of Bicyclic σ Receptor Ligands : Another study synthesizes bicyclic σ receptor ligands demonstrating cytotoxic activity, indicating potential applications in targeting cancer cells. This research elaborates on the creation of these compounds from (R)- and (S)-glutamate and their efficacy against human tumor cell lines (Geiger et al., 2007).

Scale-Up Syntheses for H3 Antagonists : The scale-up synthesis of two H3 receptor antagonists is discussed, showing the evolution of synthesis processes to reduce cost and improve efficiency. This work illustrates the chemical ingenuity required to produce complex molecules on a larger scale, potentially for therapeutic applications (Pippel et al., 2011).

Mechanistic Insights and Novel Reactions

Ionic ‘Ring-Walk’ Rearrangement : A study investigates the Rh2(OAc)4-catalyzed decomposition of certain diazoketones, proposing an ionic ‘ring-walk’ rearrangement mechanism. This research contributes to understanding the complex behaviors of organic compounds under specific catalytic conditions (Manitto et al., 1999).

Aromatic Amidation Protocol for Heterocycle-Fused Compounds : The development of novel 1,4-diazepin-2-one derivatives showcases an innovative aromatic amidation protocol, expanding the toolbox for synthesizing heterocycle-fused compounds. This methodology opens new avenues for creating molecules with potential biological activity (Correa et al., 2003).

Propiedades

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-22-16-8-2-3-9-17(16)23-14-18(21)20-11-5-10-19(12-13-20)15-6-4-7-15/h2-3,8-9,15H,4-7,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRWGBYKJATFNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)

![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)

![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2394671.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)

![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)